molecular formula C9H10O4 B13974828 Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate

Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate

Cat. No.: B13974828
M. Wt: 182.17 g/mol
InChI Key: CSMDYEKJRJYVDT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate typically involves the reaction of 5-methylfurfural with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

ethyl 2-(5-methylfuran-2-yl)-2-oxoacetate

InChI

InChI=1S/C9H10O4/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3

InChI Key

CSMDYEKJRJYVDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(O1)C

Origin of Product

United States

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